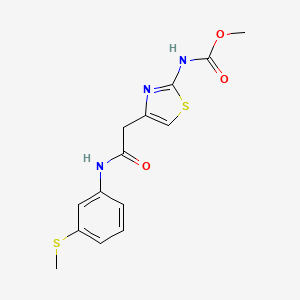

Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core modified with a carbamate group and a 3-(methylthio)phenyl-substituted acetamide side chain.

Propriétés

IUPAC Name |

methyl N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S2/c1-20-14(19)17-13-16-10(8-22-13)7-12(18)15-9-4-3-5-11(6-9)21-2/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXXEFOXFNCLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Attachment of the Carbamate Group: The carbamate group can be introduced by reacting the thiazole derivative with methyl chloroformate in the presence of a base such as triethylamine.

Introduction of the Methylthio-Substituted Phenyl Group: This step involves the nucleophilic substitution reaction where the amino group of the thiazole derivative reacts with a methylthio-substituted phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the carbamate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound has potential applications as an enzyme inhibitor due to its ability to interact with active sites of enzymes. It can be used in studies to understand enzyme mechanisms and to develop new inhibitors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could act as an anti-inflammatory or anticancer agent, although detailed studies are required to confirm these activities.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require precise chemical functionalities.

Mécanisme D'action

The mechanism by which Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exerts its effects involves its interaction with biological macromolecules. The thiazole ring and carbamate group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The methylthio group may also participate in redox reactions, affecting cellular processes.

Comparaison Avec Des Composés Similaires

Thiazole-Carbamate Derivatives

Compounds with carbamate-linked thiazole moieties, such as those in , share structural similarities. For example:

- Thiazol-5-ylmethyl carbamate analogs (e.g., compounds n, o, w) feature hydroperoxypropan-2-yl or diphenylhexane backbones.

| Compound | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|

| Target Compound* | 3-(Methylthio)phenyl, carbamate | ~350 (estimated) | N/A |

| Thiazol-5-ylmethyl analog n | Hydroperoxypropan-2-yl, diphenylhexane | ~800 (estimated) | Not reported |

Structural Insight : The target compound’s simpler structure may enhance synthetic accessibility compared to polycyclic analogs in , which require multi-step synthesis .

Urea-Linked Thiazole Derivatives

- 1f, 1g, 3d (): These urea derivatives exhibit higher molecular weights (638.1–788.3 g/mol) and melting points (188–226 °C) due to trifluoromethylphenyl and chromenyl substituents .

| Compound | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1f | 70.7 | 198–200 | 667.9 | Trifluoromethylphenyl, hydrazinyl |

| 3d | 70.1 | 225–226 | 788.3 | Chromenyl, bis(trifluoromethyl)phenyl |

Acetamide-Thiazole Hybrids

Acetamide-thiazole compounds () highlight substituent-driven variability:

- 9a–e (): These derivatives feature triazole-thiazole linkages with halogenated aryl groups (e.g., 9c: 4-bromophenyl). Their yields (74–78%) and melting points (188–204 °C) align with the target compound’s expected range .

- 7a–c (): Triazepine-thiophene carboxamides exhibit fused heterocycles, resulting in higher melting points (160–280 °C) due to rigidity .

Functional Group Impact : The target compound’s methylthio group may enhance lipophilicity compared to halogenated analogs, influencing membrane permeability .

Benzamide and Isoxazole/Thiazole Derivatives

describes benzamide derivatives (e.g., compounds 15, 25) with isoxazole/thiazole-methylthio groups.

| Compound | Key Substituents | Therapeutic Target |

|---|---|---|

| 15 | 5-methyl-1,2,4-oxadiazolyl | Cancer, viral infections |

| 40 | 2-methyl-4-thiazolyl | Platelet aggregation |

Activity Correlation : The methylthio group in the target compound could mimic the sulfur-containing moieties in ’s bioactive molecules .

Activité Biologique

Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound features a thiazole ring, a carbamate group, and a methylthio-substituted phenyl moiety, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is C13H14N2O3S2, with a molecular weight of approximately 302.39 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. Thiazole derivatives are known to exhibit significant antibacterial and anticancer properties, often through mechanisms that disrupt cellular processes or inhibit specific biochemical pathways.

Key Mechanisms Identified:

- Antimicrobial Activity : Similar compounds have been shown to effectively inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial lipid biosynthesis .

- Antitumor Activity : Research indicates that thiazole derivatives can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thus altering cellular metabolism in favor of therapeutic outcomes .

Biological Activity Summary

The biological activities of Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be summarized in the following table:

Case Studies

- Anticancer Effects : A study demonstrated that Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibited significant cytotoxic effects on leukemia L1210 cells, with IC50 values indicating potent antitumor activity.

- Antimicrobial Testing : In vitro assays revealed that the compound displayed broad-spectrum antibacterial activity, effectively inhibiting growth in both Staphylococcus aureus and Escherichia coli cultures .

Synthesis and Derivative Development

The synthesis of Methyl (4-(2-((3-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multi-step organic reactions, including microwave-assisted synthesis techniques that enhance yield and reduce reaction times. The development of derivatives is ongoing, with modifications aimed at improving bioactivity and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.